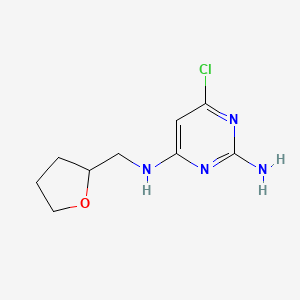![molecular formula C14H9ClFNOS2 B6010167 3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6010167.png)
3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a condensation reaction involving a thiophene derivative and a benzene derivative. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the thiophene ring .
-
Introduction of Chlorine and Fluorine Atoms: For instance, the benzothiophene core can be chlorinated using chlorine gas or a chlorinating agent, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) .
-
Attachment of the Thiophene Moiety: : The thiophene moiety can be attached to the benzothiophene core through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with a halogenated benzothiophene .
-
Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves the reaction of a carboxylic acid derivative with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine .
-
Substitution: : The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, the chlorine atom can be replaced with an alkyl or aryl group using a Grignard reagent .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Grignard reagents, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has various scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
-
Biology: : The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities .
-
Medicine: : The compound may serve as a lead compound for the development of new therapeutic agents. Its structural features can be modified to enhance its efficacy and selectivity for specific biological targets .
-
Industry: : The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of specialty chemicals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Binding to Enzymes: : The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways.
-
Modulation of Receptors: : The compound may interact with receptors on the cell surface, modulating their activity and affecting cellular responses. This can include interactions with G-protein-coupled receptors (GPCRs) or ion channels.
-
Interference with DNA/RNA: : The compound may bind to DNA or RNA, interfering with their function and affecting gene expression. This can lead to changes in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
-
3-Chloro-4-fluoro-N-[(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide: : This compound differs in the position of the thiophene moiety, which can affect its chemical and biological properties.
-
3-Chloro-4-fluoro-N-[(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide: : This compound has an ethyl group instead of a methyl group, which can influence its reactivity and interactions with biological targets.
-
3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-sulfonamide: : This compound has a sulfonamide group instead of a carboxamide group, which can alter its solubility and pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and chemical properties make it valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring its biological activity. Further research on this compound can lead to the discovery of new therapeutic agents and advanced materials.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNOS2/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(18)17-7-8-3-2-6-19-8/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSQOUYZAYUEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)

![2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N~1~-ETHYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6010110.png)
![2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B6010123.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-(2,6-dimethylpyrimidine-4-carbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-2-carboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)


![3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine](/img/structure/B6010171.png)
